molecular formula C11H16N2O2 B15030101 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-cycloheptapyrazine 1,4-dioxide

2,3-Dimethyl-6,7,8,9-tetrahydro-5H-cycloheptapyrazine 1,4-dioxide

Cat. No.: B15030101
M. Wt: 208.26 g/mol
InChI Key: WPCJXTZOCJRGMW-UHFFFAOYSA-N
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Description

2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a cycloheptane ring fused with a pyrazine ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves cyclization and ring annulation reactions. These methods often require specific catalysts and reaction conditions to ensure the formation of the desired product. For instance, cyclization reactions might involve the use of strong acids or bases as catalysts, while ring annulation could require high temperatures and specific solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can have different chemical and physical properties.

Scientific Research Applications

2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) apart is its unique combination of a cycloheptane ring fused with a pyrazine ring, along with its specific functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2,3-dimethyl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide

InChI

InChI=1S/C11H16N2O2/c1-8-9(2)13(15)11-7-5-3-4-6-10(11)12(8)14/h3-7H2,1-2H3

InChI Key

WPCJXTZOCJRGMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCCCC2)C

Origin of Product

United States

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